![molecular formula C18H17ClFN3O2 B2829164 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 894030-87-6](/img/structure/B2829164.png)
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea
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Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea, also known as CFTR modulator, is a chemical compound that has been widely studied for its potential therapeutic effects on cystic fibrosis.
Scientific Research Applications
Pharmacological Studies
Cannabinoid Receptor Modulation
A study on a related compound, PSNCBAM-1, explored its effects as a cannabinoid CB1 receptor allosteric antagonist. This research highlighted its potential in modulating neuronal excitability in the mammalian central nervous system, suggesting possible therapeutic applications in CNS diseases (Wang et al., 2011).
Antiproliferative Activity
Diaryl ureas, including compounds with structural similarities, have been evaluated for their antiproliferative effects against various cancer cell lines. This underscores their potential as anticancer agents, possibly acting as BRAF inhibitors for further research (Jian Feng et al., 2020).
Material Science and Chemistry
Nonlinear Optical Properties
Research on chalcone derivatives, including a compound with a similar structure, has demonstrated significant electro-optic properties and potential applications in nonlinear optics, confirmed by harmonic generation studies (M. Shkir et al., 2018). This positions such compounds as candidates for optoelectronic device fabrications.
Corrosion Inhibition
Studies have investigated the inhibition effects of urea derivatives on mild steel corrosion in acid solutions. These compounds exhibit good performance as inhibitors, suggesting their utility in protecting metals against corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Crystal Structure and Pesticide Application
The crystal structure of a benzoylurea pesticide has been elucidated, revealing insights into its interaction mechanisms. This knowledge can inform the design of more effective pesticides with specific modes of action (Youngeun Jeon et al., 2014).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-2-5-13(8-16(11)20)21-18(25)22-14-9-17(24)23(10-14)15-6-3-12(19)4-7-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFMJAMXLWXGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea |
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